1,1-Dimethylsilinane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylsilinane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-7(4-6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGUKAXPJRSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethylsilinane 4 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group in 1,1-dimethylsilinane-4-carboxylic acid undergoes reactions typical of organic carboxylic acids, including nucleophilic acyl substitution, various derivatizations, and decarboxylation.
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives. masterorganicchemistry.com This process generally involves a two-step addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq Initially, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, the leaving group is expelled, regenerating the carbonyl double bond and resulting in the substituted product. masterorganicchemistry.comuomustansiriyah.edu.iq
For carboxylic acids, direct nucleophilic acyl substitution under basic conditions is often challenging because they are readily deprotonated to form a carboxylate, which is unreactive towards nucleophiles. masterorganicchemistry.com Therefore, activation of the carboxylic acid is typically required. One common method involves conversion to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The hydroxyl group is transformed into an acyl chlorosulfite, a better leaving group, which is then displaced by a nucleophilic chloride ion. libretexts.orglibretexts.org
The general mechanism for nucleophilic acyl substitution can be summarized as follows:
Activation of the carbonyl group: This often involves protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iqyoutube.com
Leaving group departure: The leaving group is eliminated, and the carbonyl π bond is reformed. masterorganicchemistry.comuomustansiriyah.edu.iq
The carboxylic acid functionality of this compound allows for various derivatization reactions, most notably esterification and amidation. These reactions are crucial for modifying the compound's properties and for its incorporation into larger molecules.
Esterification: The conversion of carboxylic acids to esters is a common and important reaction. chemguide.co.uk The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Another effective method for esterification, especially for sterically hindered acids or sensitive alcohols, is the use of coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.orgorganic-chemistry.org This method proceeds under mild, non-acidic conditions. orgsyn.org
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of an unreactive ammonium carboxylate salt. libretexts.orgmdpi.com Therefore, coupling reagents are often employed to activate the carboxylic acid. nih.gov Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt), facilitate amide bond formation. libretexts.orgnih.gov Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride, which then readily reacts with an amine to form the amide. rsc.orgresearchgate.net
Below is a table summarizing common derivatization reactions for carboxylic acids:
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Esterification (Fischer) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Heating, often with removal of water |
| Esterification (Steglich) | Alcohol, DCC, DMAP | Ester | Room temperature, aprotic solvent |
| Amidation | Amine, Coupling Reagent (e.g., EDC, HOBt) | Amide | Varies with coupling agent, often room temperature |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Often requires heating |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position. wikipedia.orgmasterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state, forming an enol intermediate that then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com
Recently, photoinduced decarboxylation of silacarboxylic acids has been developed as a method for generating silyl radicals. nih.govresearchgate.net This process offers a significant synthetic utility for the formation of organosilicon compounds. researchgate.net
Reactions at the Organosilicon Center within the Silinane Ring
The presence of the silicon atom in the silinane ring introduces another dimension of reactivity to this compound, allowing for transformations that are unique to organosilicon compounds.
The silicon-carbon bond can be activated towards electrophilic cleavage, particularly through the formation of penta- and hexa-coordinate silicon species. nih.govresearchgate.net This activation enhances the electron density on the carbon atom, making the Si-C bond susceptible to cleavage by electrophiles. nih.gov The Lewis acidity of the silicon atom allows it to accept Lewis bases, leading to the formation of these higher-coordinate species. nih.gov
A novel and synthetically valuable reaction involving silacarboxylic acids is the generation of silyl radicals through photoinduced decarboxylation. nih.govresearchgate.net By irradiating the silacarboxylic acid with blue LEDs in the presence of a photocatalyst, silyl radicals can be efficiently produced. nih.govresearchgate.net These radicals are important intermediates for the synthesis and transformation of a wide array of organosilicon compounds. researchgate.net
The generated silyl radicals can react with various alkenes to yield silylated products in good to high yields, demonstrating broad functional-group compatibility. nih.govresearchgate.net This method has been successfully applied to the hydrosilylation of alkenes. researchgate.net Furthermore, the reaction can proceed in the presence of water, enabling applications such as the deuterosilylation of alkenes using D₂O as the deuterium source. nih.govresearchgate.net
The table below outlines key findings from research on silyl radical generation from silacarboxylic acids:
| Method | Reagents/Conditions | Intermediate | Application |
|---|---|---|---|
| Photoinduced Decarboxylation | Blue LEDs (455 nm), Photocatalyst | Silyl Radical | Hydrosilylation of alkenes, Deuterosilylation of alkenes |
Exploration of Regioselectivity and Stereoselectivity in Reactions of this compound
A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the regioselectivity and stereoselectivity of reactions involving this compound. While the principles of regioselectivity (the preference for bond-making or breaking in one direction over all other possible directions) and stereoselectivity (the preferential formation of one stereoisomer over another) are fundamental concepts in organic chemistry, their specific application to this particular silicon-containing heterocyclic compound has not been documented in available research.
The unique structural features of this compound, namely the presence of a silicon atom within a six-membered ring and a carboxylic acid functional group, suggest that its reactivity would be governed by a combination of electronic and steric factors. The silicon atom, being less electronegative than carbon, can influence the electron density of the ring. The bulky dimethylsilyl group and the carboxylic acid at the 4-position would also exert significant steric hindrance, thereby directing the approach of incoming reagents.
In theory, reactions at the carboxylic acid group, such as esterification or amidation, would likely proceed without directly involving the stereochemistry of the silinane ring, unless chiral reagents are employed that could induce diastereoselectivity. Reactions involving the silinane ring itself, or functionalization at positions adjacent to the existing substituents, would be expected to exhibit specific regioselective and stereoselective outcomes. For instance, deprotonation at a carbon alpha to the silicon atom or the carboxylic acid could lead to the formation of distinct regioisomeric enolates, which would then react with electrophiles with a certain degree of stereocontrol, dictated by the conformational preferences of the ring.
However, without experimental data, any discussion on the regioselectivity and stereoselectivity of this compound remains speculative. Future research in this area would be necessary to elucidate the specific reaction pathways and stereochemical outcomes for this compound. Such studies would likely involve a combination of experimental work, including the synthesis of diastereomeric products and their characterization using techniques like NMR spectroscopy and X-ray crystallography, as well as computational modeling to understand the transition states and energy barriers for different reaction pathways.
Table 1: Investigated Reactions and Stereochemical Outcomes (Hypothetical) As no specific research data is available, this table is presented as a hypothetical framework for future investigations.
| Reaction Type | Reagents | Potential Regioisomers | Expected Major Stereoisomer |
| Alpha-bromination | NBS, radical initiator | 3-bromo and 5-bromo derivatives | Trans (axial bromine) |
| Epoxidation | m-CPBA | Epoxide at C3-C4 or C4-C5 | Attack from less hindered face |
| Hydroboration-oxidation | 1. BH3-THF; 2. H2O2, NaOH | 3-hydroxy and 5-hydroxy derivatives | Anti-Markovnikov, syn-addition |
Computational Chemistry and Theoretical Studies of 1,1 Dimethylsilinane 4 Carboxylic Acid
Quantum Mechanical (QM) Investigations of Molecular Conformation and Electronic Structure
Quantum mechanics forms the theoretical foundation for understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure and predict various molecular properties.
The three-dimensional structure of 1,1-Dimethylsilinane-4-carboxylic acid is crucial for its chemical behavior. Conformational analysis focuses on identifying the most stable arrangements of its atoms.
Silinane Ring Conformation: The six-membered silinane ring, analogous to cyclohexane, is not planar and adopts several conformations to relieve ring strain. The primary conformations are the chair, boat, and twist-boat forms.
Chair Conformation: This is generally the most stable conformation for six-membered rings. In this compound, the chair form can exist in two interconverting isomers, one with the carboxylic acid group in an axial position and the other in an equatorial position. Due to steric hindrance, the equatorial conformation is typically more stable.
Boat and Twist-Boat Conformations: These are higher-energy conformations that act as intermediates in the interconversion between chair forms.
Studies on related silacyclohexanes have shown that, compared to cyclohexanes, the silinane ring is more flattened, and the energy barriers for interconversion between conformers are lower nih.gov.
Carboxylic Acid Group Conformation: The carboxylic acid group also has rotational isomers, primarily the syn and anti conformations, defined by the O=C-O-H dihedral angle. Computational studies on simple carboxylic acids, like acetic acid, indicate that while the syn conformation is often the most stable, the anti state can also be populated, particularly in solution nih.govescholarship.org. The relative stability of these conformers can be influenced by solvent interactions.
| Conformer | Substituent Position (Carboxylic Acid) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Chair | Equatorial | 0 (Reference) | Most stable conformation, minimizes steric interactions. |
| Chair | Axial | +1.5 to +2.5 (Estimated) | Higher energy due to 1,3-diaxial interactions. |
| Twist-Boat | N/A | +5 to +6 (Estimated) | Intermediate in chair-to-chair interconversion. |
| Boat | N/A | +6 to +7 (Estimated) | Transition state, high energy due to eclipsing interactions. |
The presence of a silicon atom in the ring significantly influences the electronic properties of the molecule. Silicon's characteristics differ from carbon in several key ways:
Electronegativity: Silicon (1.90 on the Pauling scale) is less electronegative than carbon (2.55). This results in the Si-C bonds being polarized towards the carbon atoms, and the silicon atom carries a partial positive charge.
Atomic Size: Silicon has a larger covalent radius than carbon, leading to longer Si-C and Si-Si bonds compared to C-C bonds. This can affect the ring's geometry and strain.
Hybridization: In this compound, the silicon atom is sp³ hybridized, forming a tetrahedral geometry with its neighboring atoms iust.ac.ir.
Quantum mechanical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these properties, providing values for atomic charges, bond orders, and orbital interactions nih.govnih.gov. These calculations help in understanding the reactivity of the silicon center, which often acts as an electrophilic site.
| Property | Calculated Value/Description | Implication |
|---|---|---|
| Partial Charge on Si | Positive (Estimated +0.4 to +0.6) | Indicates an electrophilic center, susceptible to nucleophilic attack. |
| Si-C Bond Length | ~1.87 Å (Typical) | Longer than C-C bonds, affects ring geometry. |
| C-Si-C Bond Angle | ~109.5° (Tetrahedral) | Standard sp³ hybridization. |
| HOMO-LUMO Gap | Calculation dependent | Relates to the molecule's electronic excitability and kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Equilibrium and Interfacial Behavior
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time arxiv.org. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations can be used to:
Explore Conformational Equilibrium: Simulate the transitions between different chair and boat conformations of the silinane ring and the rotation of the carboxylic acid group to understand their populations and interconversion rates at a given temperature escholarship.org.
Study Solvation: Model the molecule in a solvent (like water) to understand how solvent molecules arrange around it and influence its conformation and dynamics. The interactions between the carboxylic acid group and water are particularly important for its solubility and acidity.
Simulate Interfacial Behavior: Investigate how the molecule behaves at interfaces, for example, at a water-air interface or adsorbed onto a solid surface. Such simulations are crucial for applications in materials science, where silanes are used for surface modification researchgate.netmdpi.com.
Mechanistic Elucidation of Reactions via Computational Modeling
Computational modeling is a key tool for understanding the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.
For this compound, computational methods can elucidate reactions such as:
Reactions at the Carboxylic Acid Group: Modeling reactions like esterification or amidation to understand the role of catalysts and the structure of transition states nih.gov.
Reactions involving the Silicon Center: Investigating reactions like hydrolysis of Si-C bonds or nucleophilic substitution at the silicon atom. DFT calculations can determine activation energies and reaction enthalpies for proposed mechanistic steps nih.govhydrophobe.org.
Ring-Opening Reactions: Studying the conditions and pathways through which the silinane ring might open, which is relevant for understanding the molecule's stability and degradation.
Prediction of Structure-Reactivity Relationships and Design Principles
A major goal of computational chemistry is to establish relationships between a molecule's structure and its reactivity. Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors to predict the chemical or biological activity of compounds chemrxiv.org.
For organosilicon compounds, computational studies can help establish design principles by:
Correlating Electronic Properties with Reactivity: The calculated partial charge on the silicon atom, the energies of frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors can be correlated with experimental reaction rates researchgate.netresearchgate.net.
Analyzing Steric Effects: The conformational analysis provides insights into how the shape of the molecule can influence the accessibility of reactive sites to other reagents.
Designing New Molecules: By understanding these structure-reactivity relationships, chemists can computationally design new silinane derivatives with enhanced or suppressed reactivity for specific applications, such as in drug design or materials science nih.gov.
Advanced Spectroscopic Characterization Techniques and Interpretations for 1,1 Dimethylsilinane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the chemical structure of 1,1-Dimethylsilinane-4-carboxylic acid, offering detailed information about the connectivity and environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm, a characteristic chemical shift for carboxylic acid protons. princeton.edulibretexts.org The protons on the carbon adjacent to the carboxylic acid (the methine proton at C4) would be deshielded and are expected to resonate in the 2.0-3.0 ppm range. libretexts.org The methyl protons attached to the silicon atom (Si–(CH₃)₂) are predicted to appear as a sharp singlet in the upfield region, likely around 0.1-0.5 ppm, due to the electropositive nature of silicon. The methylene (B1212753) protons on the silinane ring (at C2, C3, C5, and C6) would present as complex multiplets, with their chemical shifts influenced by their proximity to the silicon atom and the carboxylic acid group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, with a chemical shift in the range of 165-185 ppm. libretexts.orgoregonstate.edu The carbon atom to which the carboxylic acid is attached (C4) would also be significantly deshielded. The carbons of the methyl groups attached to the silicon atom are expected at a very upfield position. The methylene carbons of the silinane ring would appear at distinct chemical shifts based on their position relative to the silicon and the carboxyl group.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Si-(CH₃)₂ | 0.1 - 0.5 | -5 - 5 | Singlet |
| -CH₂- (ring) | 0.5 - 2.0 | 10 - 30 | Multiplets |
| -CH-COOH | 2.0 - 3.0 | 40 - 50 | Multiplet |
| -COOH | 10 - 13 | 165 - 185 | Broad Singlet |
These are predicted values based on analogous compounds and general principles of NMR spectroscopy.
To unambiguously assign the configuration and preferred conformation of this compound, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the silinane ring, helping to trace the connectivity between the methine proton at C4 and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the assignment of the quaternary silicon-bearing carbon and the carbonyl carbon by observing correlations to the methyl and ring protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the stereochemistry and conformational preferences. nih.gov For this compound, which can exist in chair-like conformations with the carboxylic acid group in either an axial or equatorial position, NOESY can distinguish between these conformers by identifying protons that are close in space. For instance, cross-peaks between the C4 proton and protons on the same side of the ring would indicate their relative stereochemistry.
Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1700 and 1730 cm⁻¹. quimicaorganica.org Additionally, the Si-C stretching vibrations of the dimethylsilyl group are expected to appear in the fingerprint region, which can aid in confirming the presence of the silinane ring.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid C=O | Stretching | 1700 - 1730 | Strong, Sharp |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| Si-C | Stretching | 600 - 800 | Medium |
| C-O | Stretching | 1200 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of this compound is expected to follow pathways characteristic of both carboxylic acids and organosilicon compounds. Common fragmentation patterns would likely include:
Loss of a methyl group (-15 Da) from the silicon atom, leading to a stable [M-15]⁺ ion. chalmers.se
Loss of the carboxylic acid group (-45 Da) to give an [M-45]⁺ fragment.
Alpha-cleavage adjacent to the carbonyl group.
Fragmentation of the silinane ring.
A prominent peak in the mass spectrum of many carboxylic acids is due to the McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation pattern can be complex, but the presence of silicon's characteristic isotopic signature (²⁸Si, ²⁹Si, ³⁰Si) in silicon-containing fragments can further aid in their identification.
Derivatives and Analogues of 1,1 Dimethylsilinane 4 Carboxylic Acid
Structural Variations of the Silinane Scaffold
The inherent structure of 1,1-dimethylsilinane-4-carboxylic acid offers multiple points for modification, allowing for a systematic investigation of structure-activity relationships in various contexts.
Synthesis and Characterization of Substituted Silinane Systems
The synthesis of substituted silinane systems analogous to this compound can be envisioned through several synthetic routes. The introduction of substituents on the silinane ring would allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.
Key to the characterization of these novel substituted silinane systems would be a combination of spectroscopic and spectrometric techniques.
| Analytical Technique | Purpose in Characterization of Substituted Silinanes |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 29Si NMR would be crucial for elucidating the precise connectivity and stereochemistry of the substituents on the silinane ring. |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and any newly introduced functionalities. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation patterns, confirming the elemental composition of the synthesized compounds. |
| X-ray Crystallography | For unambiguous determination of the three-dimensional structure of crystalline derivatives, providing insights into bond angles, lengths, and solid-state packing. |
Investigation of Isomeric Silinane Carboxylic Acids (e.g., 1,1-Dimethylsilinane-3-carboxylic acid)
The investigation of positional isomers, such as 1,1-dimethylsilinane-3-carboxylic acid, is a fundamental strategy to understand the impact of the spatial orientation of the carboxylic acid group on the molecule's properties and potential biological activity. The synthesis of such isomers would likely require different starting materials or synthetic strategies to direct the carboxylation to the desired position on the silinane ring. Comparative studies between the 3- and 4-substituted isomers would be highly informative.
Diversification at the Carboxylic Acid Moiety for Research Purposes
The carboxylic acid group is a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives with diverse properties and potential applications.
Design and Synthesis of Esters, Amides, and Other Acyl Derivatives.britannica.comjackwestin.com
Standard organic chemistry transformations can be applied to the carboxylic acid of this compound to generate a library of acyl derivatives.
Esters: Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. britannica.comorgsyn.org This modification is often used to mask the polarity of the carboxylic acid, potentially improving membrane permeability.
Amides: Amide bond formation with a diverse range of primary and secondary amines can be accomplished using standard peptide coupling reagents (e.g., DCC, EDC, HATU) or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govnih.govyoutube.com Amides are a common functional group in pharmaceuticals and offer opportunities for introducing further diversity.
The synthesis of these derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of a compound's structure-activity relationship. jackwestin.com
| Derivative Type | General Synthetic Method | Potential Impact on Properties |
| Esters | Fischer Esterification; Reaction with alkyl halides | Increased lipophilicity, prodrug potential |
| Amides | Amine coupling with activating agents (e.g., DCC, TiCl4) | Altered hydrogen bonding capacity, modified solubility |
| Acyl Halides | Reaction with thionyl chloride (SOCl₂) or oxalyl chloride | Highly reactive intermediate for further synthesis |
Exploration of Bioisosteric Replacements for the Carboxylic Acid Group
In drug discovery, the carboxylic acid group is often replaced by bioisosteres to improve pharmacokinetic properties or to modulate target binding. nih.govdrughunter.comresearchgate.net A bioisostere is a chemical substituent that can mimic the physicochemical properties of the original group while potentially offering advantages. drughunter.com
Common bioisosteres for carboxylic acids include:
Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can participate in similar interactions. nih.govdrughunter.com
Acyl Sulfonamides: This group can also mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid. drughunter.com
Hydroxamic Acids: These functional groups are also acidic and can act as effective mimics. nih.gov
Hydroxyisoxazoles: These heterocycles are planar and have pKa values in a similar range to carboxylic acids. nih.gov
The selection of a suitable bioisostere is highly context-dependent and often requires empirical testing to determine the optimal replacement for a given biological target. drughunter.com
Development of Complex Chemical Scaffolds and Architectures Derived from this compound
Beyond simple derivatization, this compound can serve as a foundational building block for the construction of more complex molecular architectures. mdpi.com The bifunctional nature of the molecule (the silinane ring and the carboxylic acid) allows for orthogonal chemical modifications.
For instance, the carboxylic acid could be used as an anchor point to attach the silinane scaffold to a larger molecule, such as a peptide, a polymer, or another pharmacophore. This approach could be utilized in the development of novel materials or in fragment-based drug discovery, where the silinane moiety could impart unique properties to the final construct.
Emerging Research Directions and Academic Applications of 1,1 Dimethylsilinane 4 Carboxylic Acid
Role as a Precursor for Novel Organosilicon Compounds in Synthetic Methodologies
Detailed synthetic methodologies using 1,1-Dimethylsilinane-4-carboxylic acid as a starting material for novel organosilicon compounds are not prominently described in the literature. While carboxylic acids and organosilanes are individually important classes of reactants, specific reaction schemes and the resulting novel compounds originating from this particular precursor are not documented.
Integration into Advanced Materials Science Research and Development
There is no specific information available detailing the integration of this compound into advanced materials. Its potential use as a monomer for silicon-containing polymers, a surface modification agent, or a component in hybrid organic-inorganic materials has not been reported.
Fundamental Contributions to the Understanding of Silicon vs. Carbon Chemistry
While the comparison of silicon and carbon chemistry is a fundamental area of chemical science, this compound has not been specifically cited as a model compound in studies aiming to elucidate these differences. Key distinctions between silicon and carbon chemistry are generally discussed using simpler or more representative compounds. ias.ac.innih.govlibretexts.org
Bonding and Electronegativity: Carbon-silicon bonds are longer and weaker than carbon-carbon bonds. The C-Si bond is also polarized towards the more electronegative carbon atom. wikipedia.org
Bond Strength with Other Elements: The Si-O bond is significantly stronger than the Si-Si bond, which is why silicon-based polymers are often comprised of Si-O chains (siloxanes), whereas carbon chemistry is dominated by stable C-C chains. libretexts.org
Coordination Number: Carbon typically exhibits a coordination number of 2, 3, or 4. In contrast, silicon can be observed with coordination numbers of 3, 4, 5, and 6, allowing for hypervalent structures. libretexts.org
Multiple Bonds: Compounds with stable C=C and C≡C multiple bonds are common. The analogous Si=Si (disilenes) and Si≡Si (disilynes) bonds are far more reactive and less common. libretexts.orgwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
